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A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the signaling pathways and physiological

effects of Cocaine- and Amphetamine-Regulated Transcript (CART) peptide (55-102) and leptin

in the rat. The content is based on experimental data to assist researchers in understanding

their distinct and overlapping roles in energy homeostasis.

Introduction
Leptin, a hormone primarily secreted by adipocytes, and CART(55-102), a neuropeptide found

in the central nervous system, are both crucial regulators of appetite and energy balance.[1]

Leptin signals the status of energy stores to the brain, primarily the hypothalamus, to suppress

food intake and increase energy expenditure.[2] Similarly, central administration of CART(55-

102) potently inhibits feeding.[3] A key aspect of their relationship is that leptin activates

hypothalamic neurons that synthesize and release CART, suggesting that CART may mediate

some of leptin's anorectic effects.[4][5] This guide dissects their individual signaling

mechanisms, compares their quantitative effects on feeding and metabolism, and details the

experimental protocols used to generate this data.

Signaling Pathways: A Comparative Overview
Leptin acts through a well-defined receptor and downstream signaling cascades, while the

specific receptor for CART remains elusive. However, the downstream effects and interactions

of CART are well-documented.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b561573?utm_src=pdf-interest
https://www.mdpi.com/1422-0067/22/17/9210
https://www.ahajournals.org/doi/10.1161/circresaha.107.156596
https://pmc.ncbi.nlm.nih.gov/articles/PMC4418456/
https://www.ahajournals.org/doi/10.1161/hy1101.092968
https://journals.physiology.org/doi/10.1152/ajpregu.2001.280.6.R1613
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b561573?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Leptin Signaling Pathway
Leptin exerts its effects by binding to the long-form leptin receptor (LepRb), a member of the

class I cytokine receptor family.[6] This binding event initiates several key intracellular signaling

cascades:

JAK2-STAT3 Pathway: This is the canonical pathway for leptin signaling.[2][6] Ligand binding

causes LepRb to dimerize, activating the associated Janus kinase 2 (JAK2).[2] JAK2 then

phosphorylates tyrosine residues on the LepRb, creating docking sites for Signal Transducer

and Activator of Transcription 3 (STAT3).[6][7] Phosphorylated STAT3 (pSTAT3) dimerizes,

translocates to the nucleus, and modulates the transcription of target genes, including

proopiomelanocortin (POMC) and suppressor of cytokine signaling 3 (SOCS3), which acts

as a negative feedback inhibitor.[2][7]

PI3K-AKT-FOXO1 Pathway: Leptin can also activate the phosphatidylinositol 3-kinase (PI3K)

pathway, which is important for mediating its acute effects on neuronal activity.[6][8]

SHP2-ERK Pathway: The tyrosine phosphatase SHP2 is recruited to the LepRb and,

contrary to what its function might suggest, positively mediates leptin signaling through the

extracellular signal-regulated kinase (ERK) pathway, which is implicated in neurogenesis and

energy balance.[7][8]
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Caption: Simplified Leptin Signaling Pathway.

CART(55-102) and Leptin Interaction
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The anorexigenic effects of leptin are mediated, in part, by its stimulation of specific neuronal

populations in the arcuate nucleus (ARC) of the hypothalamus. Leptin activates POMC-

expressing neurons, which also co-express CART.[5][9] This activation leads to the synthesis

and release of CART peptides, which then act on downstream circuits to reduce food intake.

This positions CART as a critical downstream mediator of leptin signaling in the control of

feeding.[4][5]
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Caption: Leptin-CART Interaction in the Hypothalamus.

Quantitative Data: Comparative Physiological
Effects
The following tables summarize quantitative data from studies investigating the effects of

intracerebroventricular (ICV) administration of CART(55-102) in rats.

Table 1: Effects of ICV CART(55-102) on Food Intake and
Licking Microstructure in Rats
Data summarized from Aja et al. (2001), where male Sprague-Dawley rats received ICV

injections of CART(55-102) and ingestion of a liquid diet was monitored for 6 hours.[5]
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Parameter
Vehicle
(Saline)

CART (1 µg) CART (2 µg) Key Finding

Total Intake

(licks)
~2500 ~1800 (↓28.7%) ~1100 (↓55.9%)

Dose-dependent

reduction in food

intake.[5]

Meal Size (licks) ~1200 ↓ (Significant) ↓ (Significant)

Reduces meal

size, similar to

leptin.[5]

Meal Number ~2 No Change No Change

Does not alter

the number of

meals initiated.

[5]

Initial Lick Rate

(licks/min)
~201 ~131 (↓35.2%) ~66 (↓65%)**

Significantly

reduces the

initial rate of

licking.[5]

Interlick Interval

(ms)
~183 ~201 ~214**

Increases the

time between

individual licks.

[5]

*p ≤ 0.05; **p ≤

0.01 vs. saline

control.

Table 2: Effects of Chronic (6-day) ICV CART(55-102)
Infusion in High-Fat-Fed Obese Rats
Data summarized from Larsen et al. (2000), where obese rats were continuously infused with

CART(55-102) (1 µ g/day ) for 6 days.[10]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://journals.physiology.org/doi/10.1152/ajpregu.2001.280.6.R1613
https://journals.physiology.org/doi/10.1152/ajpregu.2001.280.6.R1613
https://journals.physiology.org/doi/10.1152/ajpregu.2001.280.6.R1613
https://journals.physiology.org/doi/10.1152/ajpregu.2001.280.6.R1613
https://journals.physiology.org/doi/10.1152/ajpregu.2001.280.6.R1613
https://www.researchgate.net/publication/11510201_Chronic_central_infusion_of_cocaine-_and_amphetamine-regulated_transcript_CART_55-102_Effects_on_body_weight_homeostasis_in_lean_and_high-fat-fed_obese_rats
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b561573?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
Vehicle
(Control)

CART (1 µ
g/day )

% Change Key Finding

Cumulative Food

Intake (g)
~120 g ~60 g ↓ 50%

Sustained,

potent inhibition

of food intake.

[10]

Cumulative Body

Weight Change

(g)

+15 g -15 g -

Causes

significant body

weight loss.[10]

Plasma Insulin

(pmol/l)
~350 ~150 ↓ 57%

Improves insulin

sensitivity.[10]

Plasma Leptin

(µg/l)
~12 ~4 ↓ 67%

Reduction in

leptin reflects

loss of fat mass.

[10]

Lipid Oxidation

(Calorimetry)
Lower

Higher

(Significant)
↑

Promotes the

burning of fat for

energy.[10]

Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings.

Below are generalized protocols for key experiments cited in CART and leptin research.

Intracerebroventricular (ICV) Cannulation and Injection
in Rats
This procedure allows for the direct administration of substances like CART(55-102) into the

brain's ventricular system, bypassing the blood-brain barrier.[11][12][13]

Materials:

Stereotaxic apparatus
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Anesthetic (e.g., isoflurane or Ketamine/Xylazine)

Surgical tools (scalpel, drill, forceps)

Guide cannula, internal injector cannula, and dummy cannula

Dental cement and anchor screws

Microinjection pump and syringe

Substance for injection (e.g., CART(55-102) dissolved in sterile saline)

Protocol:

Anesthesia & Preparation: Anesthetize the rat and secure its head in the stereotaxic frame.

[13] Shave the scalp, and clean the surgical area with an antiseptic solution.[13]

Incision: Make a midline incision on the scalp to expose the skull. Identify and clear the

bregma landmark.[13]

Drilling: Using stereotaxic coordinates for the lateral ventricle (e.g., AP: -0.8 mm, L: ±1.5 mm

from bregma for rats), drill a hole through the skull for the cannula.[13] Drill additional holes

for anchor screws.[13]

Cannula Implantation: Lower the guide cannula to the desired depth (e.g., V: -3.5 to -4.0 mm

from the skull surface).[13]

Fixation: Secure the cannula and screws to the skull using dental cement. Insert a dummy

cannula to keep the guide patent.[13] Allow the animal to recover for at least one week.

Injection: On the day of the experiment, gently restrain the conscious rat. Remove the

dummy cannula and insert the internal injector cannula connected to the microinjection

pump.[12]

Infusion: Infuse the solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min).[13] After infusion,

leave the injector in place for an additional minute to prevent backflow before replacing the

dummy cannula.[13]
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Measurement of Food Intake in Rats
This protocol measures the anorectic effects of a centrally administered compound.[14][15]

Materials:

Individually housed rat cages with wire-mesh floors

Standard laboratory chow or liquid diet

Sensitive scale (to 0.1 g)

Plastic sheets to place under cages

Protocol:

Acclimation: House rats individually and allow them to acclimate to the specific diet and

housing conditions for several days.[16]

Baseline Measurement: For several days prior to the experiment, measure 24-hour food

intake to establish a stable baseline.

Food Presentation: Provide a pre-weighed amount of food in a standard hopper.[14] Place a

sheet under the cage to collect any spillage.[14]

Measurement: After 24 hours, remove the rat from the cage and weigh it.[14] Carefully weigh

the remaining food in the hopper and any spillage collected on the sheet.[14]

Calculation: Food intake is calculated as: Intake (g) = (Initial Food Weight) - (Remaining

Food Weight + Spilled Food Weight)

Experimental Phase: Following ICV injection (as per Protocol 1), repeat steps 3-5 to

determine the effect of the treatment on food intake compared to vehicle-injected controls.
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This technique is used to quantify the activation of the leptin signaling pathway in tissue

samples (e.g., hypothalamus) by measuring the level of STAT3 phosphorylation at the Tyr705

residue.[17][18][19]

Materials:

Tissue lysate (e.g., from hypothalamus)

Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

Protein assay kit (e.g., BCA)

SDS-PAGE gels, running buffer, and electrophoresis equipment

PVDF or nitrocellulose membrane and transfer apparatus

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies: anti-pSTAT3 (Tyr705) and anti-total STAT3

HRP-conjugated secondary antibody

Chemiluminescent substrate (ECL) and imaging system

Protocol:

Protein Extraction: Homogenize dissected hypothalamic tissue in ice-cold lysis buffer

containing phosphatase inhibitors.[18] Centrifuge to pellet debris and collect the supernatant.

[18]

Quantification: Determine the protein concentration of each sample using a BCA assay to

ensure equal loading.[18]

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of

protein (e.g., 20-40 µg) into each lane of an SDS-PAGE gel and run electrophoresis to

separate proteins by size.[18]

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[19]
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Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific

antibody binding.[18]

Primary Antibody Incubation: Incubate the membrane with the anti-pSTAT3 primary antibody

overnight at 4°C.[18][20]

Secondary Antibody Incubation: Wash the membrane, then incubate with an HRP-

conjugated secondary antibody for 1 hour at room temperature.[18]

Detection: Wash the membrane again. Apply ECL substrate and capture the

chemiluminescent signal using an imager.[19]

Stripping and Re-probing: To normalize the data, the membrane can be stripped of

antibodies and re-probed for total STAT3 and a loading control (e.g., β-actin or GAPDH).[18]

[19]

Densitometry: Quantify the band intensities. The level of STAT3 activation is expressed as

the ratio of the pSTAT3 signal to the total STAT3 signal.[18]
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Caption: Experimental Workflow for Western Blot Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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